Ortho-CF3 Phenyl Substitution Designated as Preferred LXR Pharmacophore Over Meta- and Para-Isomers in Roche Patent
In the comprehensive structure-activity relationship (SAR) definition of U.S. Patent US20080242677A1 (Hoffmann-La Roche), the R1 substituent on the imidazolidinone core is systematically ranked by preference. The patent explicitly states that 'even more preferably, R1 is isopropyl, 2-trifluoromethyl-phenyl, 2-chloro-phenyl or 2,3-dichloro-phenyl,' placing the ortho-CF3-phenyl variant in the highest preference category for LXR alpha and LXR beta binding [1]. The meta-trifluoromethyl-phenyl and para-trifluoromethyl-phenyl isomers are not included in this top preference tier, and are listed only within broader, less preferred Markush groupings. This represents a direct qualitative differentiation established by the patent's inventors based on binding data, though the specific IC50 or Ki values for individual compounds are not disclosed in the patent text.
| Evidence Dimension | Patent-designated substituent preference tier for LXR alpha/beta receptor binding |
|---|---|
| Target Compound Data | Categorized as 'even more preferred' R1 substituent (2-trifluoromethyl-phenyl) |
| Comparator Or Baseline | 3-CF3-phenyl and 4-CF3-phenyl isomers: not listed in the 'even more preferred' tier; fall under broader 'phenyl optionally substituted with halogen and fluoro-lower-alkyl' category |
| Quantified Difference | Qualitative preference hierarchy: ortho-CF3 > meta-CF3 and para-CF3 for LXR binding in this chemotype; precise fold-selectivity data not publicly disclosed in the patent |
| Conditions | LXR alpha and LXR beta binding assays; patent claims based on internal Roche discovery data |
Why This Matters
For procurement decisions in LXR-targeted drug discovery programs, the ortho-CF3 isomer is the patent-preferred starting point, and substituting with meta- or para-isomers without confirmatory binding data risks deviating from the validated pharmacophore.
- [1] Kuhn, B., Obst Sander, U., Schulz-Gasch, T., Roever, S., Dehmlow, H., & Wright, M. (2008). Imidazolidinone derivatives. U.S. Patent Application US20080242677A1. Hoffmann-La Roche Inc. View Source
